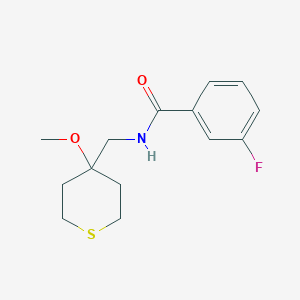
3-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C14H18FNO2S and its molecular weight is 283.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imaging and Diagnostic Applications
One of the significant applications of fluorine-containing benzamide analogs, including compounds structurally related to 3-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide, is in the field of diagnostic imaging. These compounds have been evaluated as potential ligands for positron emission tomography (PET) imaging to assess the sigma-2 receptor status in solid tumors. For instance, fluorine-18-labeled benzamide analogues have shown high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their potential for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries, and compounds like this compound can be used as precursors or intermediates in their synthesis. For example, the synthesis of various types of fluorinated heterocycles has been achieved via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, demonstrating the synthetic potential of these protocols (Wu et al., 2017).
Neurological Research
Compounds structurally similar to this compound have been used in neurological research, particularly in studying brain diseases such as Alzheimer's. For instance, a selective serotonin 1A molecular imaging probe was used in conjunction with PET for quantifying receptor densities in Alzheimer's disease patients, revealing significant receptor density decreases that correlate with clinical symptoms (Kepe et al., 2006).
Antimicrobial and Antitumor Applications
Furthermore, derivatives of benzamides, including those with fluorine substitutions, have been explored for their antimicrobial and antitumor activities. For instance, studies on benzamide neuroleptics with fluorine substitutions have highlighted their synthesis and potential application in targeting neurological pathways or disorders (Mukherjee, 1991).
作用機序
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its exact mode of action. Based on its structural similarity to other benzamide derivatives, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Benzamide derivatives have been known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its solubility in ethanol suggests that it might be well-absorbed in the gastrointestinal tract if administered orally. Its distribution, metabolism, and excretion would depend on factors such as its molecular size, polarity, and the presence of specific transporters in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility might be affected by the pH of the environment, which could in turn influence its absorption and distribution in the body .
特性
IUPAC Name |
3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUMYMBMOBDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
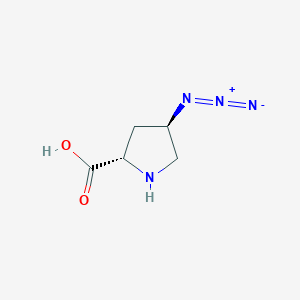
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)
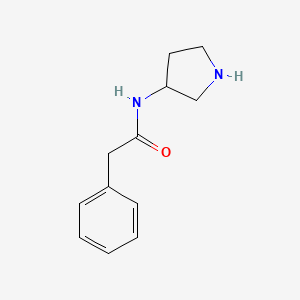
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2892357.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2892358.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2892360.png)
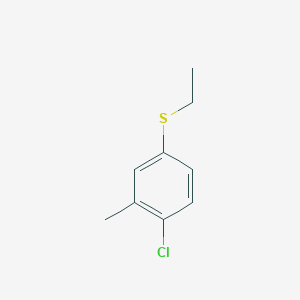
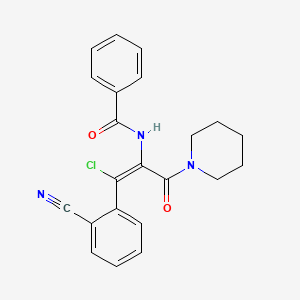
![methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2892364.png)
![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2892367.png)
![N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2892368.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2892369.png)

